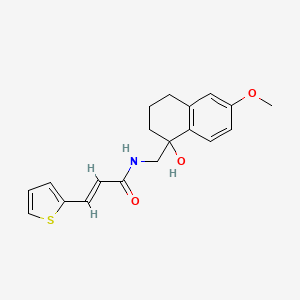

(E)-N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)-3-(thiophen-2-yl)acrylamide

Descripción

Propiedades

IUPAC Name |

(E)-N-[(1-hydroxy-6-methoxy-3,4-dihydro-2H-naphthalen-1-yl)methyl]-3-thiophen-2-ylprop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO3S/c1-23-15-6-8-17-14(12-15)4-2-10-19(17,22)13-20-18(21)9-7-16-5-3-11-24-16/h3,5-9,11-12,22H,2,4,10,13H2,1H3,(H,20,21)/b9-7+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJICJXOCRSRVLI-VQHVLOKHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C(CCC2)(CNC(=O)C=CC3=CC=CS3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC2=C(C=C1)C(CCC2)(CNC(=O)/C=C/C3=CC=CS3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

(E)-N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)-3-(thiophen-2-yl)acrylamide is a synthetic organic compound characterized by its complex structure, which includes a tetrahydronaphthalene moiety, a thiophene ring, and an acrylamide functional group. This compound has garnered attention for its potential biological activity, particularly in the context of neurodegenerative diseases such as Alzheimer's disease.

The compound is identified by the CAS number 2035004-69-2 and has a molecular weight of 343.44 g/mol. Its structural features contribute to its reactivity and interaction with biological targets, particularly through the presence of functional groups like methoxy and hydroxy that enhance solubility and bioactivity.

The primary mechanism of action for (E)-N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)-3-(thiophen-2-yl)acrylamide is believed to involve inhibition of the formation of neurotoxic amyloid beta oligomers. Specifically, it targets the amyloid beta 1-42 monomer implicated in Alzheimer's disease pathology. The proposed mechanism includes:

- Binding to Amyloid Beta Oligomers : The compound may interact with amyloid beta peptides to prevent their aggregation.

- Neuroprotective Effects : By inhibiting oligomer formation, it could potentially protect neuronal health and cognitive function.

Biological Activity

Research indicates that compounds with similar structural motifs exhibit various pharmacological effects. The biological activity of (E)-N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)-3-(thiophen-2-yl)acrylamide is primarily predicted through structure–activity relationship (SAR) studies. Key findings include:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 6-Methoxy-N-(naphthalen-1-yl)acetamide | Naphthalene core with acetamide | Anticancer |

| Thiophene-based acrylamides | Thiophene ring with various substituents | Anti-inflammatory |

| Hydroxy-substituted naphthalenes | Hydroxy groups on naphthalene | Neuroprotective |

Experimental Studies and Case Studies

While specific experimental data on this compound is limited, several studies have demonstrated the potential for similar compounds to exhibit neuroprotective properties:

- In vitro Studies : Compounds targeting amyloid beta oligomers have shown significant effects on neuronal cell viability and function.

- Animal Models : In vivo studies utilizing transgenic mouse models of Alzheimer's disease have indicated that compounds with similar structures can reduce amyloid plaque burden and improve cognitive outcomes.

Safety and Handling

Safety information specific to (E)-N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)-3-(thiophen-2-yl)acrylamide is not extensively documented; however, caution is advised due to the presence of acrylamide and thiophene moieties known for their irritant properties.

Q & A

Q. What are the common synthetic routes for (E)-N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)-3-(thiophen-2-yl)acrylamide?

- Methodological Answer : Synthesis typically involves multi-step organic reactions:

Q. Intermediate Preparation :

- The tetrahydronaphthalene intermediate is synthesized via acid-catalyzed cyclization of substituted cyclohexenones. Methoxy and hydroxyl groups are introduced using nucleophilic substitution or oxidation-reduction sequences .

- Thiophene-2-acrylic acid derivatives are prepared via Knoevenagel condensation between thiophene-2-carbaldehyde and malonic acid derivatives .

Q. Coupling Reaction :

- The intermediates are coupled via amide bond formation using carbodiimide-based coupling agents (e.g., EDC/HCl) in solvents like dichloromethane or DMF. Reaction temperatures are maintained at 0–25°C to minimize side reactions .

Q. Purification :

- Crude products are purified using column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization .

Q. Example Yield Optimization :

| Step | Reaction Conditions | Yield Range | Reference |

|---|---|---|---|

| Amide Coupling | EDC/HCl, DMF, 25°C, 12h | 44–70% |

Q. How is the compound characterized post-synthesis?

- Methodological Answer : Structural confirmation relies on:

- NMR Spectroscopy : H and C NMR identify proton environments and carbon frameworks. For example, the acrylamide’s trans-configuration (E-isomer) is confirmed by a coupling constant between α and β protons .

- Mass Spectrometry (HRMS) : High-resolution MS validates molecular formula (e.g., [M+H] peaks with <5 ppm error) .

- HPLC : Purity is assessed using reverse-phase HPLC (e.g., 70% methanol/water + 0.5% HPO, >98% purity) .

Q. Example NMR Data (Analogous Compound) :

| Proton Group | Chemical Shift (δ, ppm) | Multiplicity | Reference |

|---|---|---|---|

| Acrylamide CH=CH | 6.51 (d, ) | Doublet | |

| Tetrahydronaphthalene CH | 1.83 (br) | Multiplet |

Q. What solvents and reaction conditions optimize synthesis?

- Methodological Answer :

- Solvents : Polar aprotic solvents (DMF, DCM) enhance amide coupling efficiency, while ethanol/water mixtures aid in intermediate crystallization .

- Temperature : Low temperatures (0–5°C) reduce epimerization during stereosensitive steps, while reflux (60–80°C) accelerates cyclization .

- Catalysts : DMAP (4-dimethylaminopyridine) improves acylation yields .

Advanced Research Questions

Q. How can reaction parameters control stereochemistry in the tetrahydronaphthalene moiety?

- Methodological Answer :

- Chiral Auxiliaries : Use (R)- or (S)-BINOL-derived catalysts during cyclization to induce enantioselectivity .

- Dynamic Kinetic Resolution : Adjust pH and temperature to favor one diastereomer (e.g., acidic conditions stabilize the 1-hydroxy group’s configuration) .

- Monitoring : Track stereochemical integrity via chiral HPLC or optical rotation measurements .

Q. What strategies resolve contradictions in bioactivity data across studies?

- Methodological Answer :

- Standardized Assays : Replicate studies using identical cell lines (e.g., HEK-293 for receptor binding) and ATP concentrations to minimize variability .

- Orthogonal Assays : Validate results with SPR (surface plasmon resonance) and ITC (isothermal titration calorimetry) to confirm binding affinities .

- SAR Analysis : Compare structural analogs (e.g., methoxy vs. nitro substituents) to identify critical pharmacophores .

Q. What in silico methods predict the compound’s interactions with biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to targets (e.g., COX-2 or kinase domains). Parameterize force fields for thiophene’s sulfur interactions .

- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability under physiological conditions .

- Pharmacophore Mapping : Generate 3D pharmacophores with MOE to align electrostatic and hydrophobic features with known inhibitors .

Key Methodological Considerations

- Contradiction Management : Address divergent bioactivity reports by cross-referencing synthetic protocols (e.g., residual solvent traces in HPLC may artificially inflate activity) .

- Green Chemistry : Substitute DMF with cyclopentyl methyl ether (CPME) in coupling steps to improve sustainability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.